Benzoic acid, hex-2-yl ester Benzoic acid, hex-2-yl ester Hexan-2-yl benzoate is hexan-2-yl ester of benzoate.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1891222
InChI: InChI=1S/C13H18O2/c1-3-4-8-11(2)15-13(14)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3
SMILES: CCCCC(C)OC(=O)C1=CC=CC=C1
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

Benzoic acid, hex-2-yl ester

CAS No.:

Cat. No.: VC1891222

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, hex-2-yl ester -

Specification

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name hexan-2-yl benzoate
Standard InChI InChI=1S/C13H18O2/c1-3-4-8-11(2)15-13(14)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3
Standard InChI Key RDZOLJBSUTTYRO-UHFFFAOYSA-N
SMILES CCCCC(C)OC(=O)C1=CC=CC=C1
Canonical SMILES CCCCC(C)OC(=O)C1=CC=CC=C1

Introduction

Structural Characteristics and Identification

Benzoic acid, hex-2-yl ester (C13H18O2) is an aromatic ester formed through the bonding of benzoic acid with hex-2-ol. The compound features a benzoyl group connected to a secondary hexyl alcohol via an ester linkage.

Physical and Chemical Properties

Physical Properties

The physical properties of benzoic acid, hex-2-yl ester determine its behavior in various environments and applications. These properties have been determined through both experimental measurements and computational predictions.

Table 2: Physical Properties of Benzoic Acid, Hex-2-yl Ester

PropertyValueMethodReference
Boiling Point690.89 K (417.74°C)Joback Calculated
Melting Point (Tfus)364.93 K (91.78°C)Joback Calculated
Critical Temperature (Tc)887.37 KJoback Calculated
Critical Pressure (Pc)1645.76 kPaJoback Calculated
Critical Volume (Vc)0.897 m³/kmolJoback Calculated
Enthalpy of Vaporization (ΔvapH°)64.48 kJ/molJoback Calculated
Enthalpy of Fusion (ΔfusH°)33.09 kJ/molJoback Calculated

Additionally, the gas-phase heat capacity (Cp,gas) of benzoic acid, hex-2-yl ester varies with temperature as shown in the following table:

Table 3: Temperature-Dependent Heat Capacity

Temperature (K)Cp,gas (J/mol×K)Reference
690.89655.33
723.64673.13
756.38689.91
789.13705.70
821.87720.53
854.62734.45
887.37747.47

Chemical Properties

The chemical properties of benzoic acid, hex-2-yl ester are primarily dictated by its ester functional group, which can undergo various reactions including hydrolysis, transesterification, and reduction.

Key chemical properties include:

  • Log P (octanol/water partition coefficient): Estimated at 4.982 using the Crippen method, indicating significant lipophilicity

  • Water solubility (log10WS): Calculated at -5.59, suggesting very low water solubility

  • Standard Gibbs free energy of formation (ΔfG°): -31.69 kJ/mol

  • Standard enthalpy of formation (ΔfH° gas): -407.76 kJ/mol

The ester linkage provides reactivity typical of other benzoate esters, including susceptibility to nucleophilic acyl substitution reactions that can cleave the ester bond under appropriate conditions.

Chromatographic Analysis and Identification

Gas Chromatography Parameters

Gas chromatography represents a primary analytical method for the identification and quantification of benzoic acid, hex-2-yl ester. Several retention indices have been determined using different column types and conditions.

Table 4: Gas Chromatographic Retention Indices

Column TypeActive PhaseRetention Index (I)ConditionsReference
Capillary5% Phenyl methyl siloxane173530m/0.25mm/0.25μm, 15K/min, 270°C @ 15min; Start: 60°C
CapillaryUltra-1167425m/0.32mm/0.25μm, He, 3K/min; Start: 80°C; End: 260°C
Non-polar(Not specified)1914NIST
CapillaryDB-Wax (polar)259830m/0.25mm/0.25μm, Helium; Program not specified

Synthesis Methods

Conventional Esterification

The primary synthetic route to benzoic acid, hex-2-yl ester involves the esterification of benzoic acid with hex-2-ol. Several methodologies have been developed to optimize this reaction.

Direct Acid-Catalyzed Esterification

A common approach involves the acid-catalyzed reaction of benzoic acid with hex-2-ol:

  • Reaction components: Benzoic acid, hex-2-ol, and an acid catalyst (typically H2SO4)

  • Conditions: Heating under reflux with removal of water (often via azeotropic distillation)

  • Purification: Extraction, washing with base to remove unreacted acid, and distillation

This method represents a classical Fischer esterification approach and typically yields the product in moderate to good yields.

Alternative Synthetic Approaches

Several innovative approaches to synthesizing benzoic acid, hex-2-yl ester have been reported in the literature.

Iodine-Catalyzed Esterification

Research has demonstrated the effectiveness of iodine as a catalyst for esterification reactions. In this approach:

  • Benzoic acid is reacted with hex-2-ol in the presence of iodine (typically 0.2 eq)

  • The reaction proceeds at elevated temperatures (50-80°C)

  • After completion, the iodine is removed with sodium thiosulfate

  • The product is purified by extraction and column chromatography

This method offers advantages including mild conditions, reduced waste, and compatibility with sensitive functional groups .

Reaction with Vinyl Ethers

An alternative approach involves the reaction of benzoic acid with butyl vinyl ether:

  • Initial formation of 1-butoxyethyl benzoate adduct

  • Subsequent rearrangement to yield the desired ester

  • Optimization through temperature control (80°C) and extended reaction time (6h)

This method has demonstrated high yields (up to quantitative) under optimized conditions .

Cobalt-Catalyzed Enol Ester Formation

Recent research has explored cobalt-catalyzed approaches to ester synthesis:

  • Reaction utilizes Co(BF4)2·6H2O with a ligand (L3) and zinc in acetonitrile

  • Allenes and carboxylic acids are reacted at room temperature

  • The mechanism involves formation of an enol ester intermediate

  • Purification by flash column chromatography

This method represents a modern metal-catalyzed approach to ester synthesis with potential applications in the preparation of benzoic acid, hex-2-yl ester .

Structural Analogues and Related Compounds

Understanding the properties and behavior of structurally related compounds provides valuable context for benzoic acid, hex-2-yl ester research.

Positional Isomers and Homologues

Several positional isomers and homologues of benzoic acid, hex-2-yl ester have been studied:

  • Benzoic acid, hex-1-en-2-ol ester (C13H18O3) - An unsaturated derivative with a terminal double bond

  • 5-Phenylpent-1-en-2-yl benzoate (4ja) - A structurally related unsaturated benzoate ester

  • Benzoic acid, 2-ethylhexyl ester (C15H22O2) - A branched homologue with additional ethyl substitution

  • Benzoic acid, dec-2-yl ester - A higher homologue with a longer alkyl chain

These compounds share the core benzoate ester structure but differ in chain length, degree of unsaturation, or branching pattern, affecting their physical properties and applications.

Functional Derivatives

Several functional derivatives demonstrate important relationships to benzoic acid, hex-2-yl ester:

  • Benzoic acid, 2-hydroxy-, (2E)-2-hexen-1-yl ester (C13H16O3) - A hydroxylated derivative with unsaturation in the alkyl chain

  • Benzoic acid, 4-bromo-4-methylpentan-2-yl ester - A brominated derivative with potential synthetic utility

  • 3-bromo-3-methylpentyl benzoate - An alternate brominated derivative with different substitution pattern

These derivatives highlight the potential for functional modification of the basic benzoate ester scaffold to tune properties for specific applications.

Applications and Research Context

Research Findings

Recent research involving benzoic acid, hex-2-yl ester and related compounds has focused on several areas:

  • Catalytic Synthesis: Development of novel catalytic methods for ester formation, including iodine-catalyzed and cobalt-catalyzed approaches

  • Mechanistic Studies: Investigation of reaction mechanisms in esterification processes, including intermediate formation and rearrangement pathways

  • Chromatographic Analysis: Determination of retention indices under various conditions to facilitate identification in complex mixtures

  • Structure-Property Relationships: Analysis of how structural variations affect physical properties, including thermodynamic parameters and partition coefficients

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